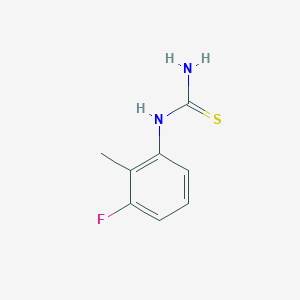
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, also known as 1-methyl-1H-pyrazol-4-yl propionitrile and abbreviated as MPPN, is a four-membered heterocyclic compound consisting of a nitrogen, two carbons and one hydrogen atom. It is a colorless liquid with a boiling point of 114°C and is insoluble in water. MPPN has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
MPPN has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. It has been used as a precursor for the synthesis of several drugs, such as 4-methylpyrazole-3-carboxylic acid, a potential antipsychotic agent, and 4-methylpyrazole-3-carboxamide, a potential anti-inflammatory agent. In materials science, MPPN has been used as a precursor for the synthesis of polymers, such as poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile) and poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile-co-vinyl acetate). In biochemistry, MPPN has been used as a substrate for the enzymatic synthesis of a variety of compounds, including chiral amines, amino acids, and peptides.
Wirkmechanismus
The mechanism of action of MPPN is largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPN are largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPPN in lab experiments include its low cost and availability, its ability to act as a substrate for enzymes involved in the synthesis of various compounds, and its potential to act as a nucleophile. The limitations of using MPPN in lab experiments include its tendency to form byproducts and its potential to react with other compounds to form new products.
Zukünftige Richtungen
Some potential future directions for research involving MPPN include the development of new synthetic methods for the compound, the investigation of its potential applications in medicinal chemistry and materials science, and the exploration of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and to identify potential new uses for it.
Synthesemethoden
MPPN can be synthesized by two methods: the first involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxylic acid with propionitrile in the presence of a catalytic amount of sodium hydroxide, and the second involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxaldehyde with propionitrile in the presence of a catalytic amount of sodium hydroxide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves the reaction of 1-methyl-1H-pyrazole with propionitrile in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazole", "propionitrile", "catalyst" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole in a suitable solvent.", "Step 2: Add propionitrile to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Characterize the product using suitable analytical techniques." ] } | |
CAS-Nummer |
1249609-23-1 |
Produktname |
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile |
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



